(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride
Overview
Description
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom. This particular compound features a trifluoromethyl group and a methyl group attached to the pyrrole ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2)2O.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrroles with different functional groups.
Scientific Research Applications
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems and as a tool in biochemical assays.
Industry: : The compound is used in the production of agrochemicals, materials, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological activities.
Comparison with Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: : Lacks the trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrrole: : Lacks the methyl group.
1-Methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl)methanol: : Similar structure but with a hydroxyl group instead of an amine group.
The presence of both the methyl and trifluoromethyl groups in this compound makes it unique and potentially more reactive and biologically active compared to its analogs.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2.ClH/c1-12-5(4-11)2-3-6(12)7(8,9)10;/h2-3H,4,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFUHRXFBXTMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823245-64-2 | |
Record name | 1H-Pyrrole-2-methanamine, 1-methyl-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823245-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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